molecular formula C9H9BrN2O B14767679 N-(3-Amino-4-bromophenyl)acrylamide

N-(3-Amino-4-bromophenyl)acrylamide

Cat. No.: B14767679
M. Wt: 241.08 g/mol
InChI Key: YZVFUXGOLJXJQR-UHFFFAOYSA-N
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Description

N-(3-Amino-4-bromophenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of an amino group at the 3-position and a bromine atom at the 4-position on the phenyl ring, which is attached to an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-bromophenyl)acrylamide typically involves the reaction of 3-amino-4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-bromophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Amino-4-bromophenyl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-bromophenyl)acrylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The acrylamide moiety can also undergo Michael addition reactions with nucleophiles, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)acrylamide: Lacks the amino group at the 3-position.

    N-(3-Amino-4-chlorophenyl)acrylamide: Contains a chlorine atom instead of bromine.

    N-(3-Amino-4-fluorophenyl)acrylamide: Contains a fluorine atom instead of bromine.

Uniqueness

N-(3-Amino-4-bromophenyl)acrylamide is unique due to the presence of both an amino group and a bromine atom on the phenyl ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

N-(3-amino-4-bromophenyl)prop-2-enamide

InChI

InChI=1S/C9H9BrN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h2-5H,1,11H2,(H,12,13)

InChI Key

YZVFUXGOLJXJQR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)Br)N

Origin of Product

United States

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